naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone
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Overview
Description
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone is a synthetic compound known for its interaction with cannabinoid receptors. It is often used in research related to pain and inflammation due to its affinity for cannabinoid receptors .
Preparation Methods
The synthesis of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves several steps:
Synthetic Routes: The compound is synthesized through a multi-step process that includes the formation of the pyrrole ring, followed by the attachment of the naphthalenyl and pyridinyl groups.
Reaction Conditions: Typical reaction conditions involve the use of organic solvents such as DMF, DMSO, or ethanol, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.
Scientific Research Applications
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves its interaction with cannabinoid receptors:
Comparison with Similar Compounds
1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone can be compared with other similar compounds:
Properties
CAS No. |
914458-44-9 |
---|---|
Molecular Formula |
C25H24N2O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
naphthalen-1-yl-(1-pentyl-5-pyridin-3-ylpyrrol-3-yl)methanone |
InChI |
InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3 |
InChI Key |
MPQYTRCOFXNOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=C1C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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